[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid
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Overview
Description
[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid: is an organic compound that features a unique structure combining an acetyl-ethyl-amino group with a cyclohexylamino group attached to an acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid typically involves multiple steps:
Formation of the Acetyl-ethyl-amino Group: This can be achieved by reacting ethylamine with acetic anhydride under controlled conditions to form N-acetyl-ethylamine.
Cyclohexylamine Introduction: The N-acetyl-ethylamine is then reacted with cyclohexylamine in the presence of a suitable catalyst to form the intermediate compound.
Acetic Acid Attachment:
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of high-purity reagents and catalysts is essential to achieve the desired product with minimal impurities.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl-ethyl-amino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the acetic acid moiety, potentially converting it to an alcohol.
Substitution: The amino groups in the compound can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
Oxidation: Formation of N-acetyl-ethyl-amine oxides.
Reduction: Conversion to [2-(Hydroxy-ethyl-amino)-cyclohexylamino]-acetic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which [2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid exerts its effects involves its interaction with specific molecular targets:
Molecular Targets: The compound may interact with enzymes or receptors involved in metabolic pathways.
Pathways Involved: It can modulate pathways related to inflammation, pain, or cellular signaling, depending on its specific interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
- [2-(Acetyl-amino)-cyclohexylamino]-acetic acid
- [2-(Ethyl-amino)-cyclohexylamino]-acetic acid
- [2-(Acetyl-ethyl-amino)-cyclohexylamino]-propionic acid
Uniqueness
[2-(Acetyl-ethyl-amino)-cyclohexylamino]-acetic acid: stands out due to its combined acetyl-ethyl-amino and cyclohexylamino groups, which confer unique chemical properties and potential biological activities. This combination is not commonly found in other similar compounds, making it a valuable subject for further research and development.
Properties
IUPAC Name |
2-[[2-[acetyl(ethyl)amino]cyclohexyl]amino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-3-14(9(2)15)11-7-5-4-6-10(11)13-8-12(16)17/h10-11,13H,3-8H2,1-2H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBGOHLLWPTYND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1NCC(=O)O)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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